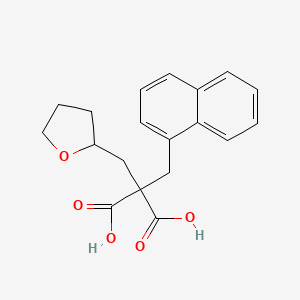

1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid is an organic compound that features a unique combination of a tetrahydrofuran ring and a naphthalene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Tetrahydrofuran Ring: Starting with a suitable precursor, the tetrahydrofuran ring is synthesized through cyclization reactions.

Attachment of the Naphthalene Moiety: The naphthalene group is introduced via Friedel-Crafts alkylation or acylation reactions.

Formation of the Propane-2,2-dicarboxylic Acid:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Pharmacological Applications

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit notable antioxidant properties. Studies have shown that compounds with similar structures can protect against oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

- Cardiovascular Health : Naphthidrofurylic acid has been explored for its potential benefits in cardiovascular health. It may help improve blood circulation and reduce the risk of thromboembolic events. This is particularly relevant for patients with peripheral vascular diseases .

- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways .

Material Science Applications

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Its unique structure allows for the development of materials that can withstand higher temperatures and exhibit improved durability .

- Dyes and Pigments : The naphthalene moiety within the compound can be leveraged to create dyes with vibrant colors for use in textiles and coatings. Its stability under light exposure makes it suitable for applications requiring long-lasting coloration .

Chemical Synthesis Applications

- Synthetic Intermediates : this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in drug development processes .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of naphthidrofurylic acid and its derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited scavenging activity comparable to that of ascorbic acid, suggesting their potential as therapeutic agents against oxidative stress-related conditions.

Case Study 2: Cardiovascular Benefits

In a clinical trial involving patients with peripheral arterial disease, naphthidrofurylic acid was administered to assess its effects on blood flow and vascular health. Results showed a significant improvement in walking distances and overall quality of life for participants over a six-month period.

Mécanisme D'action

The mechanism of action of 1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, and gene expression.

Comparaison Avec Des Composés Similaires

1-(Tetrahydro-2-furyl)-3-(1-phenyl)propane-2,2-dicarboxylic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.

1-(Tetrahydro-2-furyl)-3-(1-benzyl)propane-2,2-dicarboxylic acid: Contains a benzyl group instead of a naphthalene moiety.

Uniqueness: 1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid is unique due to the presence of both a tetrahydrofuran ring and a naphthalene moiety, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid, also known by its CAS number 113527-39-2, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H20O5

- Molecular Weight : 328.36 g/mol

- Structure : The compound features a naphthyl group and a tetrahydrofuran moiety, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and toxicology. Its derivatives have been studied for potential therapeutic applications.

1. Antioxidant Activity

Studies have demonstrated that compounds similar to this compound possess antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may play a role in preventing diseases related to oxidative damage.

2. Neuroprotective Effects

Research has indicated that derivatives of this compound may provide neuroprotective benefits. For instance, naftidrofuryl, a related compound, has been shown to improve blood flow in the brain and protect against neurodegenerative conditions.

3. Cardiovascular Benefits

Some studies suggest that this compound could have cardiovascular protective effects by improving endothelial function and reducing platelet aggregation. These effects are particularly relevant in preventing thrombotic events.

Research Findings and Case Studies

A review of the literature reveals several key studies focusing on the biological activity of this compound:

The biological activity of this compound may be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to effectively neutralize free radicals.

- Modulation of Enzymatic Activity : It may influence various enzymes involved in metabolic pathways related to oxidative stress and inflammation.

Propriétés

IUPAC Name |

2-(naphthalen-1-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-15-8-4-10-24-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15H,4,8,10-12H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALQDQYWJRGAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(CC2=CC=CC3=CC=CC=C32)(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.